molecular formula C21H22N2O4S2 B11604891 methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B11604891
M. Wt: 430.5 g/mol
InChI Key: SRNATPLVDXWUOL-UHFFFAOYSA-N
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Description

    Methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate: is a complex organic compound with a tricyclic structure.

  • It contains a sulfur atom, an oxa (oxygen) bridge, and a nitrogen-containing heterocycle.
  • The compound’s systematic name reflects its intricate arrangement of atoms and functional groups.
  • Preparation Methods

    • An efficient, environmentally benign synthetic route involves a transition-metal-free, tandem C–N, C–O bond formation reaction.
    • Starting materials include renewable levulinic acid (a keto acid) and variously substituted o-aminobenzyl alcohols.
    • The reaction occurs in toluene at room temperature, using triethylamine as a base.
    • Excellent yields of the tricyclic compound are obtained .
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include methyl chloroformate and o-aminobenzyl alcohols.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions.

      Biology: It could serve as a scaffold for drug development due to its complex arrangement of functional groups.

      Medicine: Research may focus on its potential as an antiviral, antibacterial, or anticancer agent.

      Industry: Applications in materials science or catalysis could arise from its tricyclic framework.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of investigation.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    • Similar compounds include other tricyclic structures with sulfur, oxygen, and nitrogen atoms.
    • Highlighting its uniqueness requires a detailed comparison with specific analogs.

    Properties

    Molecular Formula

    C21H22N2O4S2

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

    InChI

    InChI=1S/C21H22N2O4S2/c1-12-7-5-6-8-14(12)23-19(25)17-13-9-21(2,3)27-10-15(13)29-18(17)22-20(23)28-11-16(24)26-4/h5-8H,9-11H2,1-4H3

    InChI Key

    SRNATPLVDXWUOL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)(C)C

    Origin of Product

    United States

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